molecular formula C13H8Cl2N2O2 B11950441 4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline

4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline

Cat. No.: B11950441
M. Wt: 295.12 g/mol
InChI Key: HAPTVQCSVZNXJI-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline is an organic compound with the molecular formula C13H8Cl2N2O2 and a molecular weight of 295.127 g/mol . This compound is characterized by the presence of chloro and nitro substituents on the benzylidene aniline structure, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline typically involves the condensation reaction between 4-chloroaniline and 2-chloro-5-nitrobenzaldehyde . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted benzylidene anilines.

Scientific Research Applications

4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron delocalization also plays a role in its activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2-nitrobenzylidene)aniline
  • 3-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline
  • N-(2-Chloro-5-nitrobenzylidene)aniline
  • 4-Chloro-N-(3-nitrobenzylidene)-aniline

Uniqueness

4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline is unique due to the presence of both chloro and nitro substituents, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C13H8Cl2N2O2

Molecular Weight

295.12 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)-N-(4-chlorophenyl)methanimine

InChI

InChI=1S/C13H8Cl2N2O2/c14-10-1-3-11(4-2-10)16-8-9-7-12(17(18)19)5-6-13(9)15/h1-8H

InChI Key

HAPTVQCSVZNXJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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